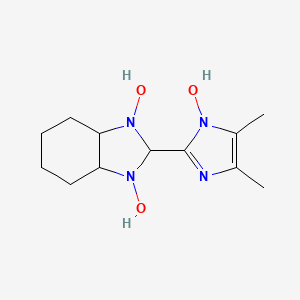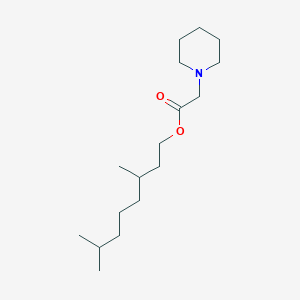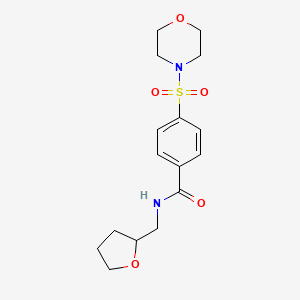
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PMSF, is a serine protease inhibitor that is commonly used in biochemical and physiological research. This compound has been widely studied for its ability to inhibit proteases and its potential use in various research applications.
作用机制
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide works by irreversibly inhibiting serine proteases through the formation of a covalent bond between the inhibitor and the active site of the enzyme. This prevents the protease from cleaving its substrate and disrupting the biological process it is involved in.
Biochemical and Physiological Effects:
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood clotting, inflammation, and cancer progression. 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have antioxidant properties and may have potential therapeutic applications in neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is its ability to irreversibly inhibit serine proteases, making it a useful tool for studying the role of proteases in various biological processes. However, 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide can also have off-target effects and inhibit other enzymes, which can complicate data interpretation. Additionally, 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of more selective protease inhibitors that can target specific proteases without affecting other enzymes. Another area of interest is the use of 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide in combination with other inhibitors to study the complex interactions between proteases and their substrates. Additionally, there is potential for the use of 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide in the development of novel therapeutics for diseases such as cancer and neurodegenerative disorders.
合成方法
The synthesis of 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with morpholine to form 4-nitrobenzenesulfonamide morpholine. This compound is then reacted with tetrahydro-2-furanmethanol to form 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide. The final product is purified by recrystallization and characterized by various analytical techniques.
科学研究应用
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is commonly used as a serine protease inhibitor in biochemical and physiological research. It is used to inhibit proteases such as trypsin, chymotrypsin, and thrombin, which are involved in various biological processes. 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is also used to study the role of proteases in disease states such as cancer and inflammation.
属性
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-16(17-12-14-2-1-9-23-14)13-3-5-15(6-4-13)24(20,21)18-7-10-22-11-8-18/h3-6,14H,1-2,7-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBALALBFMMCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate](/img/structure/B5223308.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5223312.png)
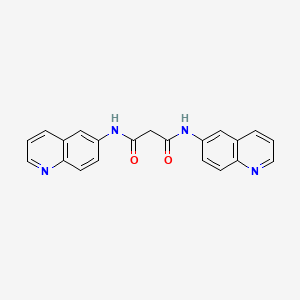
![1,3-benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5223339.png)
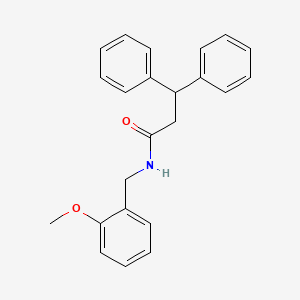
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)
![2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5223360.png)
![(3aS*,6aR*)-5-(1,4-dithiepan-6-yl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5223366.png)
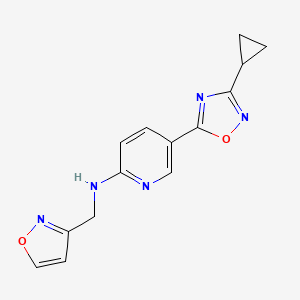
![{4-(2-phenoxyethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5223377.png)
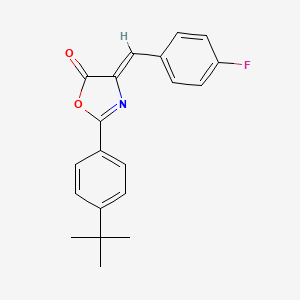
![2-(2-{4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5223390.png)
